molecular formula C17H19NO B12525611 N-(2-ethylphenyl)-2,4-dimethylbenzamide CAS No. 673490-99-8

N-(2-ethylphenyl)-2,4-dimethylbenzamide

Cat. No.: B12525611
CAS No.: 673490-99-8
M. Wt: 253.34 g/mol
InChI Key: JXYMTQXEEVWEEO-UHFFFAOYSA-N
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Description

N-(2-ethylphenyl)-2,4-dimethylbenzamide is a benzamide derivative characterized by a 2,4-dimethyl-substituted benzoyl group and an N-linked 2-ethylphenyl moiety. These compounds are typically synthesized via condensation of benzoyl chlorides with amines and are studied for applications ranging from flavor enhancement (e.g., umami receptor agonists) to pharmaceuticals .

Properties

CAS No.

673490-99-8

Molecular Formula

C17H19NO

Molecular Weight

253.34 g/mol

IUPAC Name

N-(2-ethylphenyl)-2,4-dimethylbenzamide

InChI

InChI=1S/C17H19NO/c1-4-14-7-5-6-8-16(14)18-17(19)15-10-9-12(2)11-13(15)3/h5-11H,4H2,1-3H3,(H,18,19)

InChI Key

JXYMTQXEEVWEEO-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=CC=C1NC(=O)C2=C(C=C(C=C2)C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-ethylphenyl)-2,4-dimethylbenzamide typically involves the reaction of 2-ethylphenylamine with 2,4-dimethylbenzoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane or chloroform at room temperature. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(2-ethylphenyl)-2,4-dimethylbenzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amide group can be replaced by other functional groups like halides or alkoxides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide.

Major Products Formed

    Oxidation: Carboxylic acids, ketones.

    Reduction: Amines, alcohols.

    Substitution: Halides, alkoxides.

Scientific Research Applications

N-(2-ethylphenyl)-2,4-dimethylbenzamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties. It is used in the development of new pharmaceuticals and as a probe in biochemical assays.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases. Its ability to interact with specific biological targets makes it a candidate for drug development.

    Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and dyes.

Mechanism of Action

The mechanism of action of N-(2-ethylphenyl)-2,4-dimethylbenzamide involves its interaction with specific molecular targets in biological systems. It is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets are still under investigation, but preliminary studies suggest that it may inhibit certain enzymes involved in inflammatory processes or microbial growth.

Comparison with Similar Compounds

Structural and Physicochemical Properties

Key structural analogs include:

  • (R)-N-(1-methoxy-4-methylpentan-2-yl)-3,4-dimethylbenzamide (S9229) : Umami flavor compound with a branched alkyl chain .
  • N-(2,4-dimethylphenyl)-2-ethoxybenzamide : Ethoxy-substituted benzamide with a 2,4-dimethylphenyl group .
  • 2,6-dimethylbenzamide N-(5-methyl-3-isoxazolyl) (D2916) : Anticonvulsant with an isoxazolyl substituent .

Table 1: Structural Comparison

Compound R₁ (Benzamide Substituents) R₂ (N-Linked Group) Molecular Formula
N-(2-ethylphenyl)-2,4-dimethylbenzamide 2,4-dimethyl 2-ethylphenyl C₁₇H₁₉NO
S9229 3,4-dimethyl 1-methoxy-4-methylpentan-2-yl C₁₈H₂₇NO₂
N-(2,4-dimethylphenyl)-2-ethoxybenzamide 2-ethoxy, 4-H 2,4-dimethylphenyl C₁₇H₁₉NO₂
D2916 2,6-dimethyl 5-methyl-3-isoxazolyl C₁₃H₁₅N₂O₂

Table 2: Physicochemical Properties

Compound logP Molecular Weight Hydrogen Bond Donors Polar Surface Area (Ų)
This compound* ~3.9 253.3 1 ~30
S9229 4.5† 289.4 1 38.6
N-(2,4-dimethylphenyl)-2-ethoxybenzamide 3.98 269.3 1 29.8
D2916 2.1† 245.3 1 52.6

*Estimated based on analogs; †Predicted using computational tools.

Metabolic and Toxicological Profiles

Benzamide derivatives exhibit diverse metabolic pathways influenced by substituents:

  • S9229: Undergoes rapid oxidative metabolism via hydroxylation (C-4 methyl group) and demethylation, producing phase I metabolites. Low acute toxicity (NOAEL > 100 mg/kg in rats) .
  • D2916 : Shows sex-dependent metabolism in rats. Females hydroxylate the isoxazolyl methyl group to form an active metabolite (D3187), while males target the benzamide methyl group. This results in longer anticonvulsant effects in females .

Table 3: Metabolic and Toxicological Findings

Compound Key Metabolic Pathways Toxicity Profile
This compound* Likely hydroxylation/demethylation Predicted low toxicity (analog-based)
S9229 Hydroxylation, demethylation, glucuronidation No genotoxicity; subchronic NOAEL = 100 mg/kg
D2916 Hydroxylation (sex-dependent) Sex-specific pharmacokinetics; brain penetration in females
N-(2,4-dimethylphenyl)-2-nitrobenzamide Nitro reduction to amine Potential reactive metabolite risks

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